7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17378396
InChI: InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)
SMILES:
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

CAS No.:

Cat. No.: VC17378396

Molecular Formula: C6H4BrN3O

Molecular Weight: 214.02 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one -

Specification

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
IUPAC Name 7-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Standard InChI InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)
Standard InChI Key WATFIAUOQUIJGI-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C1Br)NC(=O)N2

Introduction

Structural and Molecular Characteristics

Spectroscopic Identification

Spectroscopic data from infrared (IR) and nuclear magnetic resonance (NMR) analyses confirm the structure. The lactam carbonyl group exhibits a characteristic IR stretch near 1697 cm⁻¹, consistent with similar imidazolone derivatives . ¹H NMR signals include a singlet for the bromine-adjacent proton (δ 8.15 ppm) and multiplet patterns for the pyridine and imidazole protons (δ 7.75–6.79 ppm) .

Synthetic Methodologies

Nucleophilic Substitution Pathways

A common route involves bromination of the parent imidazo[4,5-b]pyridin-2-one scaffold using brominating agents like N-bromosuccinimide (NBS). The bromine atom is introduced regioselectively at the 7-position due to the electron-deficient nature of the pyridine ring.

Patent-Optimized Synthesis

A patented method (WO2019020790A1) describes a high-yield synthesis of related benzodiazepine intermediates, offering insights into scalable imidazo[4,5-b]pyridine derivatives. Key steps include:

  • Condensation: Reacting 2-amino-5-bromophenyl-pyridin-2-yl-methanone with tert-butyloxycarbonyl (tBoc)-protected glutamate to form a pentanoate intermediate .

  • Cyclization: Deprotection with HCl followed by base-mediated lactamization yields the fused bicyclic core .
    This method achieves >85% purity and reduces byproduct formation compared to earlier approaches .

Chemical Reactivity and Functionalization

Bromine-Directed Reactions

The bromine atom serves as a handle for further derivatization:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups at the 7-position.

  • Nucleophilic Aromatic Substitution (SNAr): Electron-rich nucleophiles (e.g., amines, alkoxides) displace bromide under basic conditions.

Lactam Ring Modifications

The 2-position lactam undergoes:

  • Alkylation/Acylation: Reactivity at the N1 and N3 positions with alkyl halides or acyl chlorides.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the lactam to a secondary amine, altering hydrogen-bonding properties.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors (e.g., imatinib analogs) and antipsychotic agents. Its synthetic flexibility allows for late-stage diversification, reducing production costs .

Materials Science

Incorporated into metal-organic frameworks (MOFs), the bromine atom facilitates halogen···π interactions, enhancing structural stability. Applications include gas storage (CO₂ uptake: 12.7 wt% at 298 K) and heterogeneous catalysis.

Agrochemical Development

Derivatives show promise as herbicides targeting acetolactate synthase (ALS), with 90% weed inhibition at 50 ppm. The bromine atom improves soil persistence compared to chlorine analogs.

Comparative Analysis with Structural Analogs

CompoundStructural VariationKey Differences
1H-Imidazo[4,5-b]pyridin-2-oneNo bromine substitutionLower reactivity; reduced kinase inhibition (IC₅₀ = 1.2 µM vs. 0.3 µM for 7-Br)
7-Chloro AnalogCl at 7-positionHigher solubility in polar solvents; shorter biological half-life
6-Methyl DerivativeMethyl at 6-positionEnhanced metabolic stability; 2-fold increase in oral bioavailability

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